molecular formula C12H20BNO2S B12826424 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B12826424
M. Wt: 253.17 g/mol
InChI Key: VAWGERWNWVLQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound known for its unique structure and properties. It contains a thiazole ring substituted with an isopropyl group and a boronate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its combination of a thiazole ring and a boronate ester group.

Biological Activity

4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Chemical Formula : C14H22BNO3
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 1349151-98-9
  • Structure : The compound features a thiazole ring substituted with an isopropyl group and a dioxaborolane moiety.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer proliferation. A notable study revealed that certain derivatives showed potent inhibitory effects on GSK-3β and ROCK-1 kinases, which are crucial in cancer cell signaling pathways .
  • Case Study : In vitro studies demonstrated that compounds with similar structures reduced cell viability in cancer cell lines at concentrations as low as 10 µM. The IC50 values for these compounds ranged from 20 to over 1000-fold higher than effective kinase inhibitory concentrations .

2. Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has been explored in various models:

  • Cytotoxicity Assays : In studies involving mouse hippocampal neuronal cells (HT-22), certain thiazole derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential neuroprotective applications .
  • Inflammation Modulation : Compounds have shown the ability to modulate inflammatory responses in microglial cells (BV-2). Notably, they decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating a potential role in treating neuroinflammatory conditions .

3. Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various pathogens:

  • In Vitro Studies : Similar thiazole derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

Biological ActivityMechanismIC50 ValuesCell Lines Tested
AnticancerGSK-3β Inhibition10 - 1000 nMMDA-MB-231 (breast cancer)
NeuroprotectionAnti-inflammatory>10 µMHT-22 (neuronal), BV-2 (microglial)
AntimicrobialCell wall synthesis disruptionNot specifiedVarious bacterial strains

Properties

Molecular Formula

C12H20BNO2S

Molecular Weight

253.17 g/mol

IUPAC Name

4-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H20BNO2S/c1-8(2)9-10(17-7-14-9)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3

InChI Key

VAWGERWNWVLQQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.